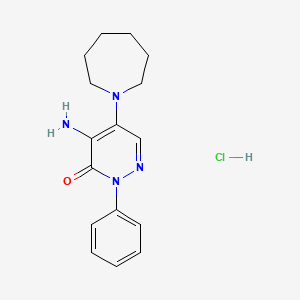![molecular formula C16H26N2O2 B3845351 2-{2-[4-(4-methylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845351.png)
2-{2-[4-(4-methylbenzyl)-1-piperazinyl]ethoxy}ethanol
Descripción general
Descripción
2-{2-[4-(4-methylbenzyl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has been widely used in scientific research. This compound is also known as MBPEE and is a member of the class of piperazines. MBPEE has been used in various applications such as in the study of the mechanism of action of drugs and in the development of new drugs.
Mecanismo De Acción
MBPEE acts as a ligand for various receptors, including dopamine receptors and serotonin receptors. By binding to these receptors, MBPEE can modulate their activity and affect downstream signaling pathways. MBPEE has been shown to activate the cAMP signaling pathway and the MAPK/ERK pathway, which are involved in various cellular processes such as gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects
MBPEE has been shown to have various biochemical and physiological effects. In vitro studies have shown that MBPEE can increase the release of dopamine and serotonin from neurons, which can affect mood and behavior. MBPEE has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In vivo studies have shown that MBPEE can reduce anxiety-like behavior in mice and improve cognitive function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MBPEE in lab experiments is its high affinity for various receptors. This makes it a useful tool for studying the interaction of drugs with receptors and the subsequent activation of signaling pathways. Another advantage of using MBPEE is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo studies. However, one limitation of using MBPEE is its limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of MBPEE in scientific research. One direction is the development of new drugs that can modulate the activity of dopamine and serotonin receptors. By studying the interaction of MBPEE with these receptors, researchers can identify potential drug targets and design new drugs that can modulate the activity of these receptors. Another direction is the use of MBPEE in the study of neurological disorders such as Parkinson's disease and schizophrenia. By studying the interaction of MBPEE with dopamine receptors, researchers can gain insights into the underlying mechanisms of these disorders and develop new treatments.
Aplicaciones Científicas De Investigación
MBPEE has been used in various scientific research applications. One of the main applications of MBPEE is in the study of the mechanism of action of drugs. MBPEE is a useful tool for investigating the binding of drugs to receptors and the subsequent activation of signaling pathways. MBPEE has also been used in the development of new drugs. By studying the interaction of MBPEE with receptors, researchers can identify potential drug targets and design new drugs that can modulate the activity of these receptors.
Propiedades
IUPAC Name |
2-[2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15-2-4-16(5-3-15)14-18-8-6-17(7-9-18)10-12-20-13-11-19/h2-5,19H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRCREXVPIAZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(4-Methylbenzyl)-1-piperazinyl]ethoxy}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B3845272.png)


![2,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3845287.png)
![methyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B3845288.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylpropylidene)acetohydrazide](/img/structure/B3845319.png)
![[1-(3-nitrobenzyl)-3-piperidinyl]methanol](/img/structure/B3845331.png)

![2-(2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845338.png)
![N-{4-[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]phenyl}acetamide](/img/structure/B3845339.png)


![3-(4-ethylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3845358.png)
![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3845360.png)